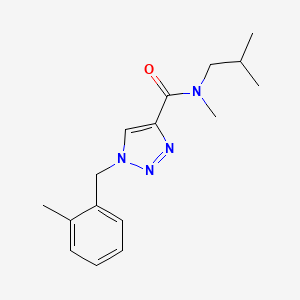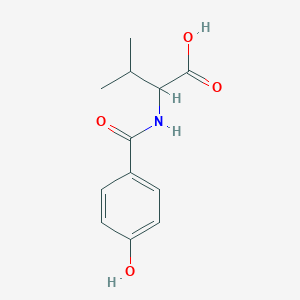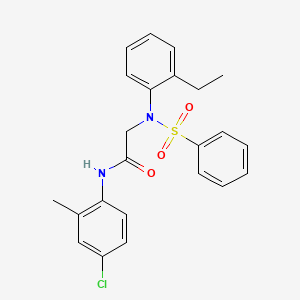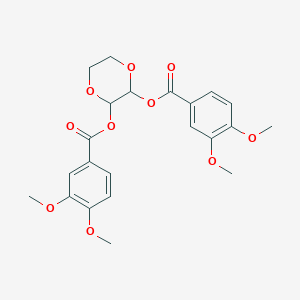![molecular formula C13H18ClN3O4 B5129239 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that is used as a pharmacological tool to study the mechanisms of action of various drugs on the central nervous system.
作用機序
The mechanism of action of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is not fully understood. However, it is believed to act as a competitive antagonist at various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. The compound is also thought to inhibit the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride are complex and depend on the specific receptors and neurotransmitters involved. The compound has been shown to modulate the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to affect various physiological processes such as blood pressure, heart rate, and body temperature.
実験室実験の利点と制限
One of the advantages of using 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride in lab experiments is its high potency and selectivity for various receptors and neurotransmitters. This makes it a useful tool for studying the mechanisms of action of various drugs on the central nervous system. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the use of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride in scientific research. One area of interest is the study of the compound's effects on the release and uptake of neurotransmitters in specific regions of the brain. Another area of interest is the development of new compounds based on the structure of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride that may have improved potency and selectivity for specific receptors and neurotransmitters. Finally, the compound may have potential therapeutic applications for the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride involves the reaction of 4-nitrobenzoyl chloride with 1-piperazineethanol in the presence of a base such as triethylamine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. The purity of the compound can be assessed using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is used in scientific research as a pharmacological tool to study the mechanisms of action of various drugs on the central nervous system. It is commonly used in the study of serotonin receptors, dopamine receptors, and adrenergic receptors. The compound is also used in the study of the effects of drugs on the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4.ClH/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20;/h1-4,17H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXIHECJBCPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)





![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)